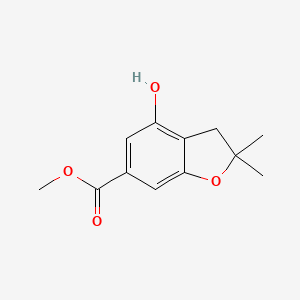

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

Overview

Description

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzofuran derivatives has been explored through various methods. For instance, the electrochemical aryl radical generation followed by cyclization and carboxylation sequences has been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids . Additionally, the acylation of 2,3-dimethyl-4-hydroxybenzofuran with different acetic acids has been reported to yield a mixture of acyl compounds, which could be analogous to the synthesis of this compound . Furthermore, a two-step synthesis involving thermal cyclization and base-catalyzed hydrolysis has been described for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, which may share similarities with the target compound's synthesis .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate, a compound with a similar benzofuran moiety, has been determined using single-crystal X-ray diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . This approach could potentially be applied to this compound to gain insights into its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives has been studied in various contexts. For example, the isomerization of 4-aminobenzofurans to 4-hydroxyindoles in acidic medium indicates the potential for ring-opening and rearrangement reactions in benzofuran compounds . This suggests that this compound may also undergo similar transformations under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from studies on similar compounds. The experimental and computed vibrational spectra of methyl 4-hydroxybenzoate have been correlated, and the energies of frontier orbitals have been used to calculate chemical quantum parameters, which could be relevant to understanding the properties of the target compound . Additionally, the synthesis methods and the resulting molecular structures of related compounds provide a basis for predicting the solubility, stability, and reactivity of this compound .

Scientific Research Applications

Compound Isolation and Antioxidant Activities

A study on Liriope muscari led to the isolation of two new compounds along with the known compound (−)-pinoresinol. One of these compounds, closely related to the chemical structure of interest, demonstrated in vitro antioxidant activities through DPPH and ABTS scavenging methods, highlighting its potential application in oxidative stress mitigation (Li et al., 2012).

Synthesis and Polymer Modification

Another study presented the synthesis of a novel compound from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate. This compound was utilized to prepare a new AB-type monomer for high-performance polymer modification, indicating the compound's relevance in materials science and engineering (Qinglon, 2014).

Anticancer Agent Derivatives

Research into benzofuran derivatives has led to the design and synthesis of biologically stable derivatives exhibiting selective cytotoxicity against tumorigenic cell lines. These findings suggest potential therapeutic applications of such compounds in cancer treatment (Hayakawa et al., 2004).

Novel Synthetic Methods

A study described a new synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, showcasing innovative approaches to synthesizing benzofuran derivatives. This method's adaptability underscores its utility in pharmaceutical chemistry and organic synthesis (Ahn et al., 2012).

Environmental Bioremediation

Pseudomonas sp. 50432 was shown to biotransform the pesticide carbofuran into less toxic metabolites, including 4-hydroxycarbofuran. This research indicates the potential for employing microbial pathways in the bioremediation of hazardous substances, presenting an environmentally friendly approach to pollutant degradation (Chaudhry et al., 2002).

Mechanism of Action

Target of Action

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a benzofuran derivative . Benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . Therefore, the primary targets of this compound are likely to be microbial cells.

Mode of Action

Benzofuran derivatives are known to interact with microbial cells, leading to their destruction . The hydroxyl group at the 4-position may play a crucial role in this interaction .

Biochemical Pathways

Given the antimicrobial activity of similar benzofuran derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their death .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of the compound’s action is the destruction of microbial cells, as suggested by the antimicrobial activity of similar benzofuran derivatives . This leads to the inhibition of microbial growth and potentially the resolution of microbial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of halogens or hydroxyl groups at the 4-position of the benzofuran ring has been found to enhance antimicrobial activity . Therefore, the chemical environment in which the compound is used can affect its efficacy. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

properties

IUPAC Name |

methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMNNJFWLVHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648629 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955884-97-6 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)